molecular formula C16H21N5O2 B2875335 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034558-58-0

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2875335
CAS No.: 2034558-58-0
M. Wt: 315.377
InChI Key: MILXTWPIPGUBGF-UHFFFAOYSA-N
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic chemical building block designed for research and development, particularly in medicinal chemistry. Its structure incorporates a piperidine scaffold linked to both a 2,6-dimethylpyrimidine and a 1H-pyrazole group, motifs frequently found in compounds with significant biological activity . Pyrimidine derivatives are a well-studied class of heterocyclic compounds known for their diverse pharmacological properties . Specifically, substituted pyrimidines have been investigated as key scaffolds in developing potential therapeutic agents, with some acting as inhibitors of critical biological targets such as TOR (Target of Rapamycin) kinases . Concurrently, pyrazole-containing molecules are prominent in drug discovery due to their wide range of bioactivities . The molecular design of this reagent suggests its primary utility as a valuable intermediate for constructing more complex molecules. Researchers can employ it in the synthesis of novel compounds for screening against various biological targets. Given the roles of its structural components, it may be of interest in early-stage discovery programs for oncological, metabolic, or inflammatory disorders . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-10-15(19-13(2)18-12)23-14-4-8-20(9-5-14)16(22)11-21-7-3-6-17-21/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXTWPIPGUBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a pyrimidine moiety, and a pyrazole structure, which are known to contribute to various pharmacological effects. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of approximately 364.4 g/mol. Its structural components include:

  • Pyrimidine : Known for its role in nucleic acid metabolism and as a scaffold for drug development.
  • Piperidine : A nitrogen-containing heterocyclic compound that often enhances biological activity.
  • Pyrazole : A five-membered ring that exhibits diverse biological properties, including anticancer and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with halogenating agents.
  • Synthesis of the Piperidine Ring : Cyclization using suitable precursors.
  • Coupling Reaction : Combining the pyrimidine derivative with the piperidine under controlled conditions.
  • Introduction of the Pyrazole Moiety : Finalizing the structure through substitution reactions.

Anticancer Properties

Research indicates that compounds containing pyrazole structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism is thought to involve inhibition of key enzymes such as topoisomerase II and EGFR, which are critical in cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 100–400 µg/mL, indicating potential as an antimicrobial agent.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell growth and apoptosis.

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical settings:

StudyCompound TestedCell LineResult
Pyrazole DerivativeMDA-MB-231Significant inhibition of cell growth
Dimethylpyrimidine AnalogsHepG2Reduced viability at low concentrations
Antimicrobial AgentsE. coliMIC values ranging from 100–400 µg/mL

These findings underscore the potential therapeutic applications of this compound in oncology and infectious diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrimidine-Piperidine Motifs

The compound shares structural similarities with derivatives reported in pyrimidine-based pharmacological agents. For example:

  • 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (50e): This analogue replaces the dimethylpyrimidinyloxy group with a pyrido[3,4-d]pyrimidin-4(3H)-one core and introduces a dichlorobenzyl-piperidine substituent. However, the ethanone linker in the target compound may offer greater conformational flexibility .

Pyrazole-Containing Derivatives

Compounds like 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–10) feature pyrazole fused with pyrimidinones. Unlike the target compound, these derivatives lack the piperidine scaffold but share the pyrazole-thioether linkage. The absence of a piperidine ring in 2–10 reduces steric hindrance, which may enhance binding to flat enzymatic pockets, such as those in purine-metabolizing enzymes .

Analytical Data

Parameter Target Compound Compound 50e Compound 2–10
Core Structure Piperidine-pyrimidine Pyrido-pyrimidinone Pyrazolo-pyrimidinone
Key Substituents 2,6-Dimethylpyrimidinyloxy Dichlorobenzyl-piperidine Substituted phenylthioethyl
Synthetic Yield Not reported 43% 50–75% (varies by substituent)
1H NMR Features Unavailable δ 0.02 (s, 9H, Si(CH3)3) Aromatic protons (δ 7.2–8.1)

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